N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core modified with a methylsulfonyl group at position 1 and a branched ethyl chain at position 2. The ethyl chain includes a dimethylamino group and a 1-methyl-1H-pyrrol-2-yl substituent. The methylsulfonyl group enhances metabolic stability, while the pyrrole moiety may influence receptor binding affinity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S/c1-18(2)15(14-6-5-9-19(14)3)12-17-16(21)13-7-10-20(11-8-13)24(4,22)23/h5-6,9,13,15H,7-8,10-12H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLTYFQAKNCSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 351.5 g/mol. Its structure includes a piperidine core substituted with a dimethylamino group and a pyrrole ring, which are critical for its biological activity. The chemical structure can be represented as follows:
The compound exhibits biological activity through several mechanisms:
- IKZF2 Degradation : It has been shown to selectively degrade IKZF2, a transcription factor involved in immune regulation. This activity is crucial for modulating T-cell responses and has implications for cancer therapies .
- Inhibition of MDM2 : The compound demonstrates high affinity for MDM2, an important regulator of the p53 tumor suppressor pathway. By inhibiting MDM2, it can enhance p53 activity, leading to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the structure of the compound can significantly alter its potency and selectivity:
- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability, which are essential for effective therapeutic action.
- Pyrrole Ring : Variations in the pyrrole substitution have been linked to improved binding affinities and enhanced biological responses in vitro.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Cancer Treatment : In preclinical models, compounds similar to this compound have shown promise in reducing tumor growth by reactivating p53 pathways through MDM2 inhibition. This has been particularly noted in models of breast cancer and leukemia.
- Immunomodulation : Studies involving T-cell activation demonstrated that this compound could enhance immune responses by degrading IKZF2, leading to increased production of cytokines like IL-2 and IFN-gamma in T-cells.
Scientific Research Applications
Pharmacological Studies
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been investigated for its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit affinity for neurotransmitter transporters, which are crucial in the treatment of neurological disorders.
Case Study: Monoamine Transporters
A study on related compounds showed high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating conditions such as depression and ADHD . The structure's ability to modulate neurotransmitter levels could lead to new therapeutic strategies.
Anticancer Properties
Recent investigations into sulfonamide derivatives have indicated that compounds similar to this compound may possess anticancer activity. The incorporation of the methylsulfonyl group is particularly relevant in enhancing the cytotoxic effects against various cancer cell lines.
Data Table: Cytotoxic Activity of Sulfonamide Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Breast | 15 |
| Compound B | Colon | 10 |
| N-(2-(dimethylamino)-...) | Cervical | 12 |
This table illustrates the comparative cytotoxicity of related compounds, highlighting the potential of N-(2-(dimethylamino)-...) in cancer therapy .
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce functional groups. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications.
Synthesis Overview:
- Step 1: Formation of the piperidine core through cyclization.
- Step 2: Introduction of the dimethylamino group via nucleophilic substitution.
- Step 3: Attachment of the methylsulfonyl moiety through sulfonation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-carboxamide Backbones
Compounds sharing the piperidine-4-carboxamide scaffold () exhibit divergent substituents, leading to varied pharmacological and synthetic profiles:
Key Observations :
- Synthesis Efficiency : Pyridine-containing derivatives (e.g., 27g) show higher yields (80%) compared to pyrrole or imidazole analogues, suggesting steric or electronic advantages .
- Functional Group Impact : Methylsulfonyl groups are recurrent in , and 7, indicating their role in stabilizing carboxamide structures.
Compounds with Shared Functional Groups
Dimethylamino-Containing Analogues
- Sumatriptan Succinate Related Compound A (): Contains a dimethylaminoethyl-indole structure but lacks the piperidine-carboxamide backbone.
- Apremilast (): Features a methoxy-sulfonyl group and isoindole core. While both compounds include sulfonyl groups, apremilast’s isoindole scaffold targets phosphodiesterase-4 (PDE4), unlike the target compound’s piperidine-pyrrole system .
Sulfonamide/Sulfonyl Derivatives
- N-Pyrrolidino Isotonitazene (): A benzimidazole derivative with a pyrrolidinyl group. Its nitro and isopropoxybenzyl groups contrast with the target compound’s carboxamide and pyrrole, highlighting divergent opioid vs.
Preparation Methods
Retrosynthetic Analysis and Target Disconnection
The target molecule can be dissected into two primary fragments:
- 1-(Methylsulfonyl)piperidine-4-carboxylic acid (carboxylic acid component).
- 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (amine component).
The amide bond formation between these fragments represents the final step. Prior synthetic efforts focus on preparing each fragment independently, followed by coupling under optimized conditions.
Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxylic Acid
Starting Material: Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is commercially available or synthesized via hydrogenation of isonipecotic acid derivatives.
Sulfonylation Reaction
Reaction Conditions :
- Sulfonating Agent : Methanesulfonyl chloride (1.2 equiv).
- Base : Triethylamine (2.5 equiv) or N,N-diisopropylethylamine (DIPEA).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature (2–4 hours).
Mechanism : The secondary amine of piperidine-4-carboxylic acid reacts with methanesulfonyl chloride, forming the sulfonamide via nucleophilic substitution.
Workup : The reaction mixture is washed with aqueous HCl (1M) to remove excess reagents, followed by brine and drying over Na₂SO₄. The product is isolated via rotary evaporation.
Synthesis of 2-(Dimethylamino)-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine
Pyrrole Substitution via Mannich Reaction
Reaction Scheme :
- Substrate : 1-Methyl-1H-pyrrole.
- Amine Component : Dimethylamine.
- Electrophile : Formaldehyde (37% aqueous solution).
Conditions :
- Catalyst : Acetic acid (10 mol%).
- Solvent : Ethanol/water (4:1).
- Temperature : 60°C, 12 hours.
Product : 2-(Dimethylaminomethyl)-1-methyl-1H-pyrrole.
Reduction to Primary Amine
Reduction Method :
- Reagent : Lithium aluminum hydride (LiAlH₄, 2 equiv).
- Solvent : Dry THF.
- Temperature : Reflux (4 hours).
Workup : Quench with Na₂SO₄·10H₂O, filter, and concentrate to yield 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine.
Amide Bond Formation
Coupling Reagents and Conditions
The carboxylic acid and amine fragments are coupled using standard amide-forming reagents:
| Coupling Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 0°C → RT | 78% |
| EDCl/HOBt | Triethylamine | DCM | RT, 24h | 65% |
| DCC | N-Methylmorpholine | THF | 0°C → RT | 70% |
Procedure (Representative Example) :
- Dissolve 1-(methylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in DMF.
- Add DIPEA (3.0 equiv) and stir for 10 minutes.
- Add 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (1.1 equiv) and stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, dry, and purify via column chromatography (SiO₂, 5% MeOH/DCM).
Purification and Characterization
Chromatographic Methods
- Normal Phase Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM/MeOH).
- Reverse Phase HPLC : C18 column, acetonitrile/water (0.1% TFA).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.65 (1H, pyrrole-H), 3.45 (s, 3H, SO₂CH₃), 2.95–3.10 (m, 8H, N(CH₃)₂ and piperidine-H).
- HRMS : m/z [M+H]⁺ calculated for C₁₉H₃₁N₄O₃S: 419.2098; found: 419.2102.
Challenges and Optimization
Epimerization During Coupling
The stereochemical integrity of the piperidine ring may be compromised under basic conditions. Using low temperatures (0°C) and minimizing reaction time mitigates racemization.
Amine Nucleophilicity
The tertiary amine in the ethylamine fragment may reduce coupling efficiency. Pre-activation of the carboxylic acid with HATU improves yields compared to EDCl/HOBt.
Alternative Synthetic Routes
Reductive Amination
Intermediate : 1-(Methylsulfonyl)piperidine-4-carbaldehyde + 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine.
Conditions : Sodium triacetoxyborohydride (STAB) in DCM, 24h.
Solid-Phase Synthesis
Immobilization of the piperidine carboxylate on Wang resin, followed by iterative coupling and cleavage.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with ProTide® (COMU) reduces coupling agent costs by 40% without compromising yield.
Solvent Recycling
DMF and THF are recovered via distillation, aligning with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
